molecular formula C12H8BrFO2 B1405448 7-Bromo-1-fluoronaphthalen-2-yl acetate CAS No. 1799434-50-6

7-Bromo-1-fluoronaphthalen-2-yl acetate

Cat. No.: B1405448
CAS No.: 1799434-50-6
M. Wt: 283.09 g/mol
InChI Key: UPOXYFDTZLCBBA-UHFFFAOYSA-N
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Description

7-Bromo-1-fluoronaphthalen-2-yl acetate is a chemical compound with the molecular formula C12H8BrFO2 and a molecular weight of 283.09 g/mol . It is characterized by the presence of bromine, fluorine, and acetate functional groups attached to a naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-fluoronaphthalen-2-yl acetate typically involves the bromination and fluorination of naphthalene derivatives followed by acetylation. The reaction conditions often include the use of bromine or bromine-containing reagents for bromination, and fluorine or fluorine-containing reagents for fluorination. The acetylation step is usually carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-fluoronaphthalen-2-yl acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The acetate group can be hydrolyzed to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide (for halogen exchange) and Grignard reagents (for carbon-carbon bond formation).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic conditions are used to hydrolyze the acetate group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

7-Bromo-1-fluoronaphthalen-2-yl acetate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Bromo-1-fluoronaphthalen-2-yl acetate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the acetate group can undergo hydrolysis to release acetic acid. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-1-chloronaphthalen-2-yl acetate
  • 7-Bromo-1-iodonaphthalen-2-yl acetate
  • 7-Fluoro-1-chloronaphthalen-2-yl acetate

Uniqueness

7-Bromo-1-fluoronaphthalen-2-yl acetate is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties. The combination of these halogens with the acetate group makes it a versatile compound for various chemical reactions and applications .

Properties

IUPAC Name

(7-bromo-1-fluoronaphthalen-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrFO2/c1-7(15)16-11-5-3-8-2-4-9(13)6-10(8)12(11)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOXYFDTZLCBBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C2=C(C=CC(=C2)Br)C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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